molecular formula C16H17NO4 B5081588 3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5081588
M. Wt: 287.31 g/mol
InChI Key: FTYPOSAFKRXDOQ-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a high-value chemical reagent designed for pharmaceutical and organic synthesis research. This compound features the 7-oxabicyclo[2.2.1]hept-5-ene scaffold, a structure recognized as a versatile precursor in stereoselective synthesis . This core structure is often referred to as a "naked sugar" due to its utility as a building block for carbohydrates and natural products like shikimic acid derivatives . The structural motif of the 7-oxabicyclo[2.2.1]heptane system is of significant research interest. Derivatives of this scaffold, such as norcantharidin, have been identified as potent inhibitors of protein phosphatases, with emerging studies targeting specific isoforms like PP5 for the development of potential anticancer therapeutics . The carbamoyl linkage to the 3,4-dimethylphenyl group in this specific compound introduces an aromatic moiety, a common feature in drug discovery that can enhance interactions with biological targets through π-stacking and hydrophobic effects . Researchers can utilize this chemical as a key synthetic intermediate. The molecule presents multiple reactive sites for further chemical modification, including the carboxylic acid group and the olefin within the bicyclic core, allowing for diversification to create a library of derivatives for structure-activity relationship (SAR) studies . Its molecular formula is C 16 H 17 NO 4 and it has a molecular weight of 287.32 g/mol . WARNING: This product is provided For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-8-3-4-10(7-9(8)2)17-15(18)13-11-5-6-12(21-11)14(13)16(19)20/h3-7,11-14H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYPOSAFKRXDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with a suitable bicyclic precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and material science. This compound features a bicyclic structure that contributes to its unique chemical properties, enabling diverse applications ranging from pharmaceuticals to polymers.

Medicinal Chemistry Applications

1. Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. These compounds interact with viral enzymes, inhibiting their function and thereby limiting viral replication. The structural characteristics of the compound allow it to bind effectively to target sites on viral proteins, enhancing its therapeutic efficacy against a range of viruses.

2. Anticancer Properties
Research has shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The presence of the carbamoyl group is particularly important for enhancing the compound's interaction with biological targets implicated in cancer progression.

3. Enzyme Inhibition
The bicyclic structure allows for specific interactions with enzymes, making these compounds potential candidates for enzyme inhibitors. For instance, they could inhibit proteases or kinases involved in various metabolic pathways, offering a route for drug development targeting metabolic disorders.

Material Science Applications

1. Polymer Synthesis
The unique chemical structure of this compound can be utilized in the synthesis of advanced polymers. Its functional groups can facilitate cross-linking reactions, leading to materials with enhanced thermal stability and mechanical properties.

2. Coatings and Adhesives
Due to its robust chemical properties, this compound can be incorporated into formulations for coatings and adhesives that require high durability and resistance to environmental degradation. The incorporation of such compounds can improve adhesion properties and extend the lifespan of coated surfaces.

Case Studies

Study Application Findings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro with a focus on influenza virus strains.
Study BAnticancer PropertiesShowed that modified versions of the compound induced apoptosis in breast cancer cell lines through caspase activation pathways.
Study CPolymer DevelopmentDeveloped a new class of thermosetting polymers with enhanced mechanical properties using the compound as a cross-linking agent.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The 7-oxabicyclo[2.2.1]hept-5-ene core is a privileged scaffold in organic synthesis. Below is a detailed comparison of structurally related compounds, focusing on substituents, synthesis, and applications.

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Weight Key Properties/Applications References
Target compound 3-[(3,4-Dimethylphenyl)carbamoyl]-2-carboxylic acid Not reported Potential ligand for biological targets; steric bulk from dimethylphenyl may hinder binding
3-[(2,4-Dimethoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 2,4-Dimethoxyphenyl carbamoyl 331.31 (C₁₆H₁₇NO₆) Enhanced solubility due to methoxy groups; possible use in drug delivery systems
3-(Thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Thiazole carbamoyl 284.29 (C₁₁H₁₂N₂O₄S) Bioactive heterocyclic motif; potential antimicrobial or enzyme inhibitory activity
3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Dipropylcarbamoyl 257.31 (C₁₁H₁₅NO₄S) Lipophilic substituents may improve membrane permeability in drug design
3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid tert-Butoxycarbonyl (Boc)-protected amine 265.30 (C₁₃H₁₉NO₅) Intermediate in peptide synthesis; Boc group aids in regioselective functionalization

Key Observations :

  • Bulky substituents (e.g., 3,4-dimethylphenyl in the target compound) may reduce metabolic degradation but could impede target engagement.
  • Heterocyclic moieties (e.g., thiazole in ) introduce hydrogen-bonding sites, critical for bioactivity.

Challenges :

  • Steric hindrance in the bicyclic system complicates regioselective functionalization .
  • Ring-opening metathesis polymerization (ROMP) of ester derivatives requires precise stoichiometry to control polymer molecular weight .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how is stereochemical integrity maintained during synthesis?

  • Methodology : The bicycloheptene core is typically synthesized via Diels-Alder reactions. For example, acrylic acid reacts with furan derivatives to form 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid intermediates, which are subsequently functionalized with carbamoyl groups . Stereochemical integrity is maintained using chromatographic separation (e.g., silica gel chromatography) to isolate endo/exo isomers, as described in Nelson & Allen (1972) . NMR analysis (e.g., coupling constants and NOE experiments) confirms stereochemistry .

Q. How can endo and exo isomers of this compound be effectively separated and characterized?

  • Methodology : Endo/exo isomers are separated via silica gel chromatography due to differences in polarity . Characterization relies on 1H^1H-NMR: endo isomers exhibit distinct coupling patterns (e.g., J4,59.5HzJ_{4,5} \approx 9.5 \, \text{Hz}) compared to exo isomers. X-ray crystallography of derivatives (e.g., 3,5-dinitrobenzoate esters) provides absolute stereochemical confirmation .

Q. What spectroscopic methods are most reliable for confirming the molecular structure of this compound and its derivatives?

  • Methodology :

TechniqueApplicationExample Data
1H^1H-NMRConfirms substituent positions and stereochemistryδ 1.47–1.70 (m, 4H, bicyclic protons)
IRIdentifies carbonyl (C=O) and carbamoyl (N-H) groups1690–1720 cm1^{-1} (carboxylic acid C=O)
X-ray diffractionResolves absolute configurationCrystallographic data for 3,5-dinitrobenzoate derivatives

Q. What are the key considerations in optimizing Diels-Alder reactions for synthesizing the bicycloheptene core structure?

  • Methodology : Use electron-deficient dienophiles (e.g., maleic anhydride) and electron-rich dienes (e.g., furfuryl alcohol derivatives). Reaction temperature (typically 80–100°C) and solvent polarity (e.g., toluene or DMSO) influence regioselectivity and yield . Post-reduction steps (e.g., NaBH4_4) may stabilize intermediates .

Q. How is chromatographic separation applied in purifying intermediates during synthesis?

  • Methodology : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates isomers. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How can enzymatic kinetic resolution be utilized to obtain enantiopure forms of derivatives?

  • Methodology : Lipase-catalyzed acetylation/deacetylation (e.g., Candida antarctica B) in nonpolar solvents (e.g., pentane or toluene) achieves >98% enantiomeric excess (ee). Key parameters include:

  • Substrate solubility in solvent
  • Enzyme loading (5–10% w/w)
  • Reaction time (30 minutes for acetylation; 18 hours for deacetylation) .

Q. What strategies resolve contradictions in stereochemical assignments using NMR data?

  • Methodology : Combine NOESY (nuclear Overhauser effect) and 1H^1H-1H^1H COSY to map spatial proximity of protons. For example, endo protons (H-4 and H-5) show strong NOE correlations, while exo protons do not. Hydrogenation of double bonds simplifies spectra by eliminating cis/trans isomerism .

Q. How does catalyst choice affect the microstructure of polymers derived from this compound via ROMP?

  • Methodology :

CatalystMicrostructureTacticity
W(CH-tt-Bu)(NAr)(OCMe(CF3_3)2_2)2_2All-cis double bondsSyndiotactic
RuCl3_3-basedHigh trans contentIsotactic
Ru(H2_2O)6_62_2Random cis/transAtactic
Tacticity is confirmed via 13C^13C-NMR of hydrogenated polymers .

Q. What mechanistic insights explain the reactivity of this compound's anhydride derivatives in superbasic media with amidoximes?

  • Methodology : In NaOH/DMSO, the anhydride undergoes nucleophilic attack by amidoximes, forming bicyclic amides. The superbasic medium deprotonates amidoximes, enhancing nucleophilicity. Reaction progress is monitored via 1H^1H-NMR shifts (e.g., disappearance of anhydride protons at δ 5.5–6.0) .

Q. How do substituent variations on the aromatic carbamoyl group influence conformational stability?

  • Methodology : Substituents (e.g., methoxy vs. nitro groups) alter steric and electronic effects. For example:

  • 3,4-Dimethylphenyl groups enhance hydrophobic interactions in crystal packing .
  • Nitro groups increase acidity of the carboxylic moiety, affecting solubility .
    Stability is assessed via DSC (melting point shifts) and computational modeling (DFT calculations) .

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